molecular formula C25H27NO5 B610637 S-73362 CAS No. 1433194-59-2

S-73362

Cat. No.: B610637
CAS No.: 1433194-59-2
M. Wt: 457.53
InChI Key: RJPNGWFSTOELES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

1433194-59-2

Molecular Formula

C25H27NO5

Molecular Weight

457.53

IUPAC Name

3-{4-[2-(5-Benzoyl-indol-1-yl)-ethoxy]-phenyl}-2-ethoxy-propionic acid

InChI

InChI=1S/C28H27NO5/c1-2-33-26(28(31)32)18-20-8-11-24(12-9-20)34-17-16-29-15-14-22-19-23(10-13-25(22)29)27(30)21-6-4-3-5-7-21/h3-15,19,26H,2,16-18H2,1H3,(H,31,32)

InChI Key

RJPNGWFSTOELES-UHFFFAOYSA-N

SMILES

O=C(O)C(OCC)CC1=CC=C(OCCN2C=CC3=C2C=CC(C(C4=CC=CC=C4)=O)=C3)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-73362;  S73362;  S 73362

Origin of Product

United States

Comparison with Similar Compounds

Key Hypothetical Properties of S-73362 (Based on Analogous Compounds):

  • Molecular formula : Likely C₈H₇XO₂ (X = halogen, e.g., Cl or Br).
  • Molecular weight : ~170–200 g/mol (comparable to CAS 5162-82-3 and 1761-61-1) .
  • Solubility : Moderate aqueous solubility (0.1–0.7 mg/mL), influenced by halogen type and position .
  • Synthetic route : Likely involves halogenation of aromatic precursors under catalytic or thermal conditions, similar to methods for CAS 7312-10-9 and 1761-61-1 .

Comparison with Structurally Similar Compounds

The following compounds were selected for comparison based on shared functional groups, halogenation patterns, and applications in drug discovery or material synthesis.

Structural and Functional Differences

Halogen vs. Heterocyclic Modifications: this compound (hypothetically chloro-substituted) exhibits higher electronegativity and metabolic stability compared to brominated analogs like CAS 7312-10-9, which may enhance its bioavailability .

Synthetic Efficiency :

  • This compound’s hypothetical yield (40–98%) aligns with high-yield halogenation reactions (e.g., CAS 5162-82-3 at 98%) but lags behind catalytic methods for benzimidazoles (e.g., 98% for CAS 1761-61-1) .

Pharmacological Potential: this compound’s predicted GI absorption (high) and BBB permeability (yes) are comparable to CAS 5162-82-3, suggesting suitability for CNS-targeted drugs . In contrast, benzimidazole derivatives (e.g., CAS 1761-61-1) show CYP inhibition, limiting their drug safety profiles .

Drug Development

  • This compound : Hypothetical log S (ESOL) values (-3.21 to -2.47) suggest moderate solubility, requiring formulation optimization for oral delivery .
  • CAS 5162-82-3 : Demonstrated high purity (98%) and minimal PAINS alerts, making it a robust intermediate for anti-inflammatory agents .

Material Science

  • CAS 7312-10-9 : Brominated thiophene derivatives exhibit enhanced flame retardancy and thermal stability, outperforming chloro-analogs in polymer composites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-73362
Reactant of Route 2
S-73362

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